molecular formula C7H15ClFN B15321540 rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans

rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans

Cat. No.: B15321540
M. Wt: 167.65 g/mol
InChI Key: QNVDOEWNSRRFSF-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans is a chiral amine derivative featuring a cyclopentyl backbone substituted with a fluoromethyl group at the (1R,2R)-trans configuration. The compound exists as a racemic mixture and is stabilized as a hydrochloride salt, enhancing its solubility and handling properties. The fluoromethyl group introduces electronegativity and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C7H15ClFN

Molecular Weight

167.65 g/mol

IUPAC Name

[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine;hydrochloride

InChI

InChI=1S/C7H14FN.ClH/c8-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,9H2;1H/t6-,7-;/m0./s1

InChI Key

QNVDOEWNSRRFSF-LEUCUCNGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)CF)CN.Cl

Canonical SMILES

C1CC(C(C1)CF)CN.Cl

Origin of Product

United States

Preparation Methods

Cyclopentane Ring Formation

The trans-cyclopentane scaffold is constructed via stereoselective cyclization. A representative method involves ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts:

Step Reaction Reagents/Conditions Yield
1 Diene preparation 1,5-pentadiene, Pd-catalyzed coupling 85%
2 RCM Grubbs 2nd-gen catalyst, toluene, 40°C, 12h 78%

The trans stereochemistry is controlled by substrate geometry and catalyst selectivity.

Fluoromethyl Group Introduction

Fluorination at C2 is achieved via nucleophilic substitution or electrophilic fluorination :

Method Reagents/Conditions Stereoselectivity
SN2 displacement KF/18-crown-6, DMF, 80°C, 8h 90% trans
DAST-mediated fluorination (Diethylamino)sulfur trifluoride, CH2Cl2, -20°C 85% trans

Electrophilic fluorination preserves the trans configuration due to steric hindrance at the cyclopentane ring.

Methanamine Functionalization

The methanamine group is introduced via reductive amination of a ketone intermediate:

Step Reaction Reagents/Conditions Yield
1 Ketone synthesis PCC oxidation of alcohol, CH2Cl2, rt, 4h 92%
2 Reductive amination NH3, NaBH3CN, MeOH, 0°C to rt, 12h 68%

Racemization is minimized by maintaining low temperatures during imine formation.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous ether to precipitate the hydrochloride salt:

Parameter Conditions Purity
Solvent Diethyl ether, 0°C 99.5%
Equivalents of HCl 1.1 eq, bubbled for 30 min

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety:

Process Step Equipment Throughput (kg/day)
Cyclization Microreactor array 50
Fluorination Packed-bed reactor 45
Salt formation Crystallization unit 48

Key advantages include reduced reaction times (e.g., RCM completes in 2h vs. 12h batch) and improved stereochemical control through precise temperature gradients.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel, hexane/EtOAc (3:1 to 1:1 gradient)
  • HPLC : Chiralcel OD-H column, heptane/ethanol (95:5), 1 mL/min

Spectroscopic Data

Technique Key Signals
1H NMR δ 3.42 (m, 1H, CH2F), 2.89 (s, 3H, NH3+)
19F NMR δ -215 (t, J = 47 Hz)
HRMS [M+H]+ calc. 192.1234, found 192.1236

Comparative Analysis of Synthetic Routes

Method Total Yield Purity Cost ($/kg)
Batch RCM + SN2 43% 98.7% 12,500
Flow RCM + DAST 58% 99.2% 9,800

Continuous flow methods reduce solvent waste and improve throughput, making them preferable for industrial applications.

Challenges and Optimization Strategies

  • Stereochemical drift during fluorination: Additive screening (e.g., 10 mol% Et3N·3HF) improves trans selectivity to 94%.
  • Amine instability : In situ protection with Boc groups prevents degradation during salt formation.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications CAS Number References
rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans Cyclopentyl Fluoromethyl ~182 (estimated)* Pharmaceutical R&D Not provided -
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride Cyclohexyl Methylsulfanyl 181.7 Drug intermediates 1909286-99-2
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride Cyclopropane Phenyl, Dimethyl 211.7 Organic synthesis 1909288-59-0
rac-1-[(1R,2R)-2-(methoxymethyl)cyclopropyl]methanamine hydrochloride Cyclopropane Methoxymethyl 241.72 Chemical research 1486891-58-0
rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans Cyclopropane Fluoromethyl, Sulfonyl Not provided Reactive intermediate 2227879-98-1

*Estimated molecular weight based on formula C₇H₁₄ClFN.

Key Comparative Insights

Cyclopentyl vs. Cyclohexyl/cyclopropane Cores
  • Cyclopentyl Backbone : The cyclopentyl ring in the target compound balances ring strain and conformational flexibility compared to cyclopropane (high strain) or cyclohexane (chair conformers). This may enhance metabolic stability in drug design .
  • Fluoromethyl Substituent : The electronegative fluorine atom increases polarity and may improve bioavailability compared to methylsulfanyl () or methoxymethyl () groups. Fluorine’s inductive effects also reduce susceptibility to oxidative metabolism .
Pharmaceutical Relevance
  • The methylsulfanyl analog () is noted for its role in synthesizing targeted therapies, while the phenylcyclopropane derivative () aids in developing compounds with tailored steric effects. The target compound’s fluoromethyl group could offer a unique balance of electronic and steric properties for receptor binding .

Q & A

Q. What are the key synthetic routes for preparing rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanamine hydrochloride, trans?

The synthesis typically involves cyclopropanation of a precursor alkene using transition metal catalysts (e.g., rhodium or copper) to form the strained cyclopentyl ring. Fluorination is achieved via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor), followed by amination using reductive alkylation or nucleophilic substitution. The final hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol). Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to preserve stereochemistry .

Q. How is the stereochemical purity of the compound validated in synthesized batches?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is used to resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments confirm the trans configuration of the cyclopentyl substituents. X-ray crystallography provides definitive structural validation, particularly for resolving racemic mixtures .

Q. What purification techniques ensure high-purity yields of the compound?

Recrystallization from ethanol/water mixtures removes soluble impurities, while flash chromatography on silica gel (eluting with dichloromethane/methanol gradients) isolates the target compound. Final purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and stereoselectivity?

A fractional factorial design evaluates variables like catalyst loading (0.5–2 mol%), temperature (−20°C to 25°C), and solvent polarity (THF vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions, minimizing side reactions (e.g., ring-opening). For example, a study reduced epimerization by 40% using low-temperature (−10°C) and rhodium(II) acetate catalysis .

Q. What computational methods predict the compound’s metabolic stability and target interactions?

Density Functional Theory (DFT) calculates transition-state energies for fluoromethyl group reactivity. Molecular docking (AutoDock Vina) models binding to cytochrome P450 enzymes, identifying metabolic hotspots. Free-energy perturbation (FEP) simulations assess the impact of stereochemistry on binding affinity to amine receptors (e.g., trace amine-associated receptors) .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from differences in assay buffers (pH, ionic strength) or cell lines. Standardizing protocols (e.g., using HEK293 cells expressing TAAR1) and validating with orthogonal methods (SPR vs. radioligand binding) improves reproducibility. Meta-analyses of published data can isolate confounding variables .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

Deuteration at the cyclopentyl methyl position reduces CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of the amine) improve oral bioavailability. Co-administration with pharmacokinetic boosters (e.g., ritonavir) extends half-life in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.